molecular formula C11H16O B165710 1-Acetyl-2-(2-propynyl)cyclohexane CAS No. 125488-49-5

1-Acetyl-2-(2-propynyl)cyclohexane

Cat. No. B165710
M. Wt: 164.24 g/mol
InChI Key: MZGRTKZZXUCWCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Acetyl-2-(2-propynyl)cyclohexane, also known as PAC, is a cyclohexane derivative that has gained attention in the scientific community due to its potential applications in various fields. It is a colorless liquid with a molecular formula of C12H16O and a molecular weight of 176.26 g/mol.

Mechanism Of Action

The mechanism of action of 1-Acetyl-2-(2-propynyl)cyclohexane is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the inflammatory response, such as cyclooxygenase and lipoxygenase. 1-Acetyl-2-(2-propynyl)cyclohexane has also been shown to modulate the activity of neurotransmitters in the brain, such as dopamine and serotonin, which may contribute to its analgesic and anti-inflammatory effects.

Biochemical And Physiological Effects

1-Acetyl-2-(2-propynyl)cyclohexane has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been investigated for its potential as a drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In addition, 1-Acetyl-2-(2-propynyl)cyclohexane has been shown to modulate the activity of neurotransmitters in the brain, such as dopamine and serotonin, which may contribute to its analgesic and anti-inflammatory effects.

Advantages And Limitations For Lab Experiments

One of the advantages of using 1-Acetyl-2-(2-propynyl)cyclohexane in lab experiments is its relatively simple synthesis method, which allows for easy access to the compound. 1-Acetyl-2-(2-propynyl)cyclohexane is also stable under normal laboratory conditions, which makes it easy to handle and store. However, one of the limitations of using 1-Acetyl-2-(2-propynyl)cyclohexane is its low solubility in water, which may limit its application in aqueous-based experiments.

Future Directions

There are several future directions for the research on 1-Acetyl-2-(2-propynyl)cyclohexane. One possible direction is to investigate its potential as a drug candidate for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as a building block for the synthesis of novel materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of 1-Acetyl-2-(2-propynyl)cyclohexane and its potential side effects.

Synthesis Methods

The synthesis of 1-Acetyl-2-(2-propynyl)cyclohexane involves the reaction of 2-bromo-1-acetylcyclohexane with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction produces 1-Acetyl-2-(2-propynyl)cyclohexane as a major product along with some minor by-products. The yield of 1-Acetyl-2-(2-propynyl)cyclohexane can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and the amount of reactants.

Scientific Research Applications

1-Acetyl-2-(2-propynyl)cyclohexane has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 1-Acetyl-2-(2-propynyl)cyclohexane has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been investigated for its potential as a drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
In material science, 1-Acetyl-2-(2-propynyl)cyclohexane has been used as a building block for the synthesis of novel materials with unique properties, such as liquid crystals and polymers. In organic synthesis, 1-Acetyl-2-(2-propynyl)cyclohexane has been used as a starting material for the synthesis of other cyclohexane derivatives with diverse functional groups.

properties

CAS RN

125488-49-5

Product Name

1-Acetyl-2-(2-propynyl)cyclohexane

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

1-(2-prop-2-ynylcyclohexyl)ethanone

InChI

InChI=1S/C11H16O/c1-3-6-10-7-4-5-8-11(10)9(2)12/h1,10-11H,4-8H2,2H3

InChI Key

MZGRTKZZXUCWCQ-UHFFFAOYSA-N

SMILES

CC(=O)C1CCCCC1CC#C

Canonical SMILES

CC(=O)C1CCCCC1CC#C

synonyms

Ethanone, 1-[2-(2-propynyl)cyclohexyl]- (9CI)

Origin of Product

United States

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